MCT1 Inhibitory Potency of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid in Rat RBE4 Cells
4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid inhibits MCT1-mediated lactate transport with an IC50 of 48 nM. This places its potency as significantly lower than the clinical-stage inhibitor AZD3965 (Ki = 1.6 nM) , and moderately less potent than BAY-8002 (IC50 = 3 nM on rat MCT1) . However, its potency is comparable to or greater than other tool compounds like MCT1-IN-3 (IC50 = 81 nM) . This intermediate potency may be advantageous for studies requiring partial MCT1 inhibition to avoid complete metabolic shutdown.
| Evidence Dimension | MCT1 Inhibition Potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | AZD3965: Ki = 1.6 nM; BAY-8002: IC50 = 3 nM (rat); MCT1-IN-3: IC50 = 81 nM |
| Quantified Difference | 30-fold less potent than AZD3965; 1.7-fold more potent than MCT1-IN-3. |
| Conditions | Inhibition of [14C]-lactate uptake in rat RBE4 cells after 15 min incubation [1]. |
Why This Matters
This defines a specific potency range for this tool compound, enabling researchers to select an inhibitor with the desired level of target engagement for their experimental model.
- [1] BindingDB. BDBM50092066 (CHEMBL3582425). Affinity Data: IC50 48 nM for rat MCT1. View Source
